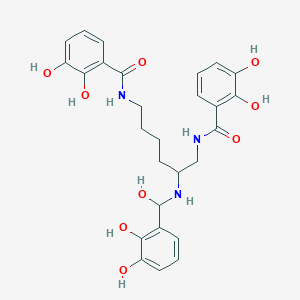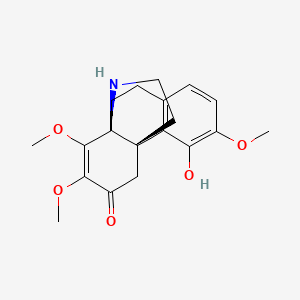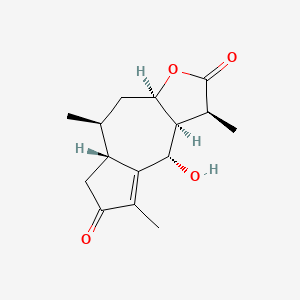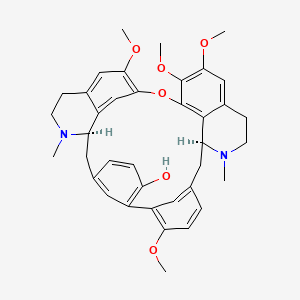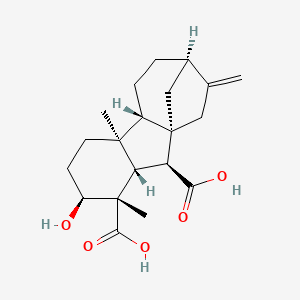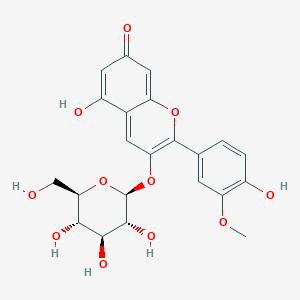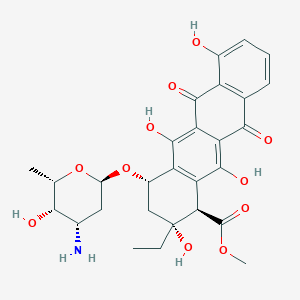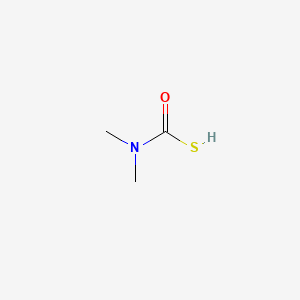
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves several key steps, including the construction of the thiazole ring and the introduction of the 4-chlorophenyl group. A study by Šmelcerović et al. (2019) outlined the synthesis of related 4-(4-chlorophenyl)thiazol-2-amines, highlighting methods that could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine. These methods involve cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the thiazole ring (Šmelcerović et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, has been studied using various spectroscopic techniques and single-crystal X-ray diffraction. Kerru et al. (2019) reported on the structure of a similar compound, demonstrating the utility of density functional theory (DFT) calculations for understanding bond lengths, bond angles, and electronic properties (Kerru et al., 2019). These studies are crucial for elucidating the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is influenced by its functional groups and molecular structure. The presence of the chlorophenyl and thiazolamine groups suggests potential for nucleophilic substitution reactions, as well as interactions with enzymes and receptors in biological systems. Sah et al. (2014) described the synthesis and reactions of related thiazole derivatives, providing insights into the types of chemical transformations that 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine might undergo (Sah et al., 2014).
Physical Properties Analysis
The physical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as melting point, solubility, and crystalline form, are essential for its formulation and application. These properties depend on the compound's molecular structure and intermolecular forces. Studies on similar thiazole compounds provide a basis for predicting the physical characteristics of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, including its behavior in different solvents and under varying temperatures (Nadaf et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for its use in chemical synthesis and drug development. The compound's thiazole ring and chlorophenyl moiety contribute to its unique chemical behavior, offering opportunities for the development of novel therapeutics and materials (Chen et al., 2010).
Applications De Recherche Scientifique
Corrosion Inhibition
Research indicates that thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, exhibit significant performances as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds, showing theoretical data in agreement with experimental results (Kaya et al., 2016).
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated for their anti-inflammatory properties through direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis related to inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).
Antimicrobial Agents
Several studies have focused on synthesizing thiazole derivatives for antimicrobial applications. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown some degree of anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiazole derivatives (Chen et al., 2010).
Neurodegenerative Therapeutics
Newly synthesized 4-(4-chlorophenyl)thiazol-2-amines have been evaluated for their inhibitory properties towards bovine pancreatic DNase I, presenting a foundation for the development of novel Alzheimer's therapeutics based on dual 5-LO and DNase I inhibition with anti-inflammatory properties (Šmelcerović et al., 2019).
Drug Transport
Research on gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex has unveiled a novel system for drug transport, enhancing the solubility and stability of thiazole drugs for therapeutic applications (Asela et al., 2017).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJGVSUOFMBPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349856 |
Source


|
| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
82632-77-7 |
Source


|
| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(4-chlorophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

